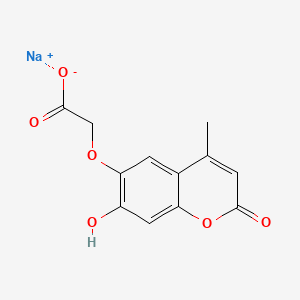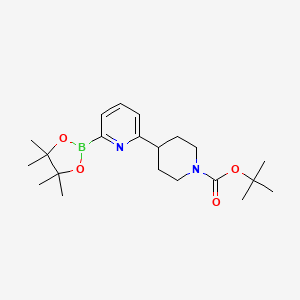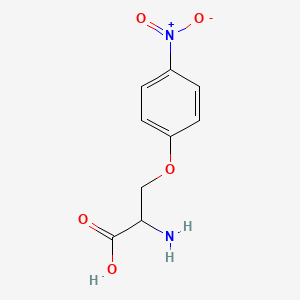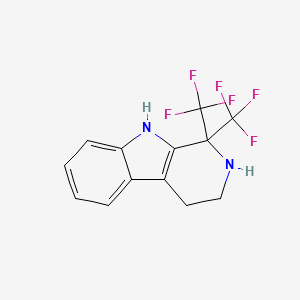![molecular formula C18H26N8O6 B15126973 (2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B15126973.png)
(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid is a complex organic molecule with significant biochemical relevance It is characterized by the presence of multiple functional groups, including amino, imidazole, and carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid typically involves multiple steps, starting from simpler precursor molecules. The process often includes the following steps:
Formation of the Amino Acid Backbone: The initial step involves the synthesis of the amino acid backbone through peptide bond formation. This is achieved by coupling amino acids using reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) in the presence of a base.
Introduction of the Imidazole Group: The imidazole group is introduced through the use of histidine derivatives. This step requires careful control of reaction conditions to ensure the correct stereochemistry.
Final Coupling and Purification: The final step involves coupling the intermediate products to form the complete molecule, followed by purification using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale chromatography systems can enhance efficiency and yield. Additionally, optimization of reaction conditions and the use of high-purity reagents are crucial for industrial-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the imidazole ring or the carboxylic acid groups. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: The compound can participate in substitution reactions, particularly at the amino groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding peptide bond formation and the behavior of imidazole-containing molecules.
Biology
In biological research, the compound is used to study protein interactions and enzyme mechanisms. Its structure mimics certain peptide sequences found in proteins, making it valuable for studying protein folding and function.
Medicine
In medicine, the compound has potential applications in drug development. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for therapeutic research.
Industry
In the industrial sector, the compound is used in the synthesis of specialized materials and as a catalyst in certain chemical reactions. Its unique properties make it valuable for developing new materials with specific functions.
作用机制
The mechanism of action of (2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The imidazole groups play a crucial role in binding to metal ions and other cofactors, which can modulate enzyme activity and receptor function.
相似化合物的比较
Similar Compounds
Histidine: A naturally occurring amino acid with an imidazole side chain.
Carnosine: A dipeptide composed of beta-alanine and histidine.
Anserine: A dipeptide similar to carnosine but with a methylated histidine residue.
Uniqueness
The uniqueness of (2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid lies in its complex structure, which combines multiple functional groups and stereocenters. This complexity allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.
属性
分子式 |
C18H26N8O6 |
|---|---|
分子量 |
450.4 g/mol |
IUPAC 名称 |
2-[[2-[[2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C18H26N8O6/c19-2-1-15(28)24-12(3-10-5-20-8-22-10)16(29)26-14(7-27)17(30)25-13(18(31)32)4-11-6-21-9-23-11/h5-6,8-9,12-14,27H,1-4,7,19H2,(H,20,22)(H,21,23)(H,24,28)(H,25,30)(H,26,29)(H,31,32) |
InChI 键 |
QTEWJFPLRGWOOU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Butan-2-yl-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B15126899.png)

![2-[2-[[2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15126910.png)
![methyl 4,5-dimethoxy-2-(12-methoxy-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-4-yl)benzoate](/img/structure/B15126911.png)
![dimethyl-octadecyl-[3-(trimethylazaniumyl)propyl]azanium;chloride](/img/structure/B15126920.png)
![6-Oxo-5-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-4-olate](/img/structure/B15126922.png)

![Tert-butyl 1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B15126924.png)
![5-[[2-[2-[2-(2-Aminoethylamino)ethylamino]ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B15126931.png)
![(2R,4R)-2-methyl-4-[(4-octylphenyl)methoxy]pyrrolidine;hydrochloride](/img/structure/B15126938.png)



